2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid
Description
Molecular Architecture and IUPAC Nomenclature
This compound (CAS Number: 89937-94-0) is a heterocyclic compound with a molecular formula of C₇H₇N₃O₅ and a molecular weight of 213.15 g/mol. The compound's IUPAC name accurately reflects its structural composition, with the tetrahydropyrimidine ring serving as the core structure, modified by oxo groups at positions 2 and 4, and a formamido-substituted acetic acid moiety at position 5.
The molecular architecture features a uracil-derived ring system, evident from the 2,4-dioxo-1,2,3,4-tetrahydropyrimidine component. This heterocyclic foundation is structurally related to uracil, one of the four nucleotide bases found in ribonucleic acid (RNA). The tetrahydropyrimidine core contains two nitrogen atoms within a six-membered ring, with carbonyl groups attached at positions 2 and 4. At position 5, the molecule features a formamido group (-N(H)-C(=O)-H) that connects to an acetic acid moiety (-CH₂-COOH), creating an extended structural arrangement.
The SMILES notation for this compound is O=C(O)CNC(C1=CNC(NC1=O)=O)=O, which computationally represents the molecule's connectivity and functional groups. The structure contains multiple functional groups that contribute to its chemical characteristics:
| Functional Group | Position | Chemical Feature |
|---|---|---|
| Pyrimidine ring | Core structure | Six-membered heterocycle with two nitrogen atoms |
| Carbonyl groups | Positions 2 and 4 | Dioxo/lactam functionalities |
| Formamido linkage | Position 5 | Secondary amide connection |
| Acetic acid | Terminal group | Carboxylic acid functionality |
The compound belongs to the broader class of heterocyclic building blocks, specifically those containing pyrimidine derivatives with acetic acid substituents. This structural configuration affords the molecule distinctive physical, chemical, and potentially biological properties.
Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic characterization provides essential insights into the structural features of this compound. Though specific spectral data for this exact compound is not extensively documented in the literature, we can derive expected spectroscopic profiles based on its structural components and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy of this compound would reveal several characteristic signals. By comparing with structurally similar uracil derivatives and acetic acid-containing compounds, we can predict the following key resonances:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic acid (-COOH) | 12.0-13.0 | Broad singlet | 1H |
| Ring NH protons | 10.5-11.5 | Broad singlets | 2H |
| Formamido NH | 9.0-10.0 | Broad singlet | 1H |
| Formyl proton (HC=O) | 8.0-8.5 | Singlet | 1H |
| Ring CH | 7.0-7.5 | Singlet | 1H |
| Methylene protons (-CH₂-) | 3.5-4.5 | Singlet or doublet | 2H |
Similar compounds, such as uracil-5-ylacetic acid, show characteristic signals for the pyrimidine ring proton at approximately 5.46 ppm and methylene protons at approximately 3.41 ppm in deuterated solvents. However, the exact chemical shifts for this compound would likely differ due to the additional formamido group.
Carbon-13 NMR would provide information about the carbon framework of the molecule. Expected carbon resonances include:
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Carboxylic acid carbonyl | 170-175 |
| Formamido carbonyl | 165-170 |
| Ring carbonyl carbons | 160-165 |
| Ring C-5 | 120-130 |
| Ring C-6 | 105-115 |
| Methylene carbon | 40-45 |
Infrared (IR) Spectroscopy
Infrared spectroscopy reveals the vibrational modes of different functional groups within the molecule. Based on the structural features of this compound, the following characteristic absorption bands would be expected:
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (carboxylic acid) | 3200-2800 | Stretching (broad) |
| N-H (amide, ring) | 3300-3100 | Stretching |
| C-H (aromatic, aliphatic) | 3100-2800 | Stretching |
| C=O (carboxylic acid) | 1700-1725 | Stretching |
| C=O (amide, lactam) | 1650-1700 | Stretching |
| C=C (pyrimidine ring) | 1600-1650 | Stretching |
| C-N | 1400-1300 | Stretching |
| C-O | 1300-1200 | Stretching |
Similar uracil derivatives typically show characteristic NH stretching bands around 3224-3443 cm⁻¹ and 3121-3319 cm⁻¹, with carbonyl stretching frequencies around 1700-1695 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound would be influenced by the conjugated systems within the molecule. The tetrahydropyrimidine ring with its adjacent carbonyl groups forms a chromophore that would absorb in the UV region. Based on similar uracil derivatives, the compound would likely exhibit:
| Chromophore | Expected λmax (nm) | Solvent Dependency |
|---|---|---|
| Pyrimidine ring with carbonyl groups | 260-280 | Moderate, with potential shifts based on pH |
Uracil itself has been documented to absorb light and is described as a planar, unsaturated compound with this capability.
Mass Spectrometry
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns. The molecular ion peak would appear at m/z 213, corresponding to the molecular weight of C₇H₇N₃O₅. Expected fragmentation patterns include:
| Fragment | m/z Value | Fragment Loss |
|---|---|---|
| Molecular ion | 213 | - |
| Loss of OH | 196 | -17 |
| Loss of COOH | 168 | -45 |
| Formamido cleavage | Variable | - |
| Pyrimidine ring fragments | Variable | - |
High-resolution mass spectrometry would confirm the exact mass with precision to four decimal places, validating the molecular formula.
X-ray Crystallography and Conformational Studies
X-ray crystallography provides definitive information about three-dimensional molecular structure in the solid state. While specific crystallographic data for this compound is not extensively reported in the literature, conformational aspects can be analyzed based on structural features and related compounds.
The tetrahydropyrimidine ring in this compound likely adopts a near-planar conformation, similar to other uracil derivatives. This planarity is influenced by the partial double-bond character of the C-N bonds and the resonance stabilization provided by the carbonyl groups. Studies on uracil indicate that it is a planar compound, and this planarity would likely extend to the tetrahydropyrimidine portion of the target molecule.
The formamido linkage introduces significant conformational considerations. The C-N bond of the formamido group possesses partial double-bond character due to resonance, which restricts rotation and creates an energy barrier between possible conformational states. Two primary conformers can exist:
| Conformer Type | Description | Relative Stability |
|---|---|---|
| Trans conformer | Carbonyl oxygen points away from pyrimidine ring | Generally more stable due to reduced steric hindrance |
| Cis conformer | Carbonyl oxygen points toward pyrimidine ring | Less stable due to potential steric interactions |
The acetic acid moiety introduces additional conformational flexibility through the methylene group. Rotation around the C-C bond connecting the methylene to the carboxylic acid allows for multiple conformational states, potentially influenced by intramolecular hydrogen bonding with nearby acceptors.
In crystal structures of related compounds, such as uracil-5-yl O-sulfamate, the molecule adopts specific conformations stabilized by intermolecular hydrogen bonding. The hydrogen bonding network in this compound would likely involve:
| Hydrogen Bond Type | Donor | Acceptor | Potential Arrangement |
|---|---|---|---|
| Intermolecular | N-H (ring) | C=O (carbonyl) | Dimer formation |
| Intermolecular | O-H (carboxylic) | C=O (carbonyl) | Chain formation |
| Intermolecular | N-H (formamido) | C=O (various) | Extended network |
| Intramolecular | N-H (formamido) | C=O (carboxylic) | Folded conformation |
The presence of multiple hydrogen bond donors and acceptors suggests that this molecule would form complex crystal packing arrangements, potentially with interesting supramolecular architectures. The specific crystallization conditions would significantly influence the resulting crystal structure.
Computational Chemistry Insights (DFT, Molecular Orbital Analysis)
Computational chemistry provides valuable insights into the electronic structure, reactivity, and physicochemical properties of this compound. Available computational parameters for this compound include:
| Property | Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 132.12 Ų | Measure of molecular polarity |
| LogP | -2.1224 | Measure of lipophilicity/hydrophilicity |
| Hydrogen Bond Acceptors | 4 | Potential for hydrogen bond formation |
| Hydrogen Bond Donors | 4 | Potential for hydrogen bond formation |
| Rotatable Bonds | 3 | Measure of molecular flexibility |
The negative LogP value (-2.1224) indicates that this compound is hydrophilic and would preferentially partition into aqueous phases rather than organic phases. This hydrophilicity is consistent with the presence of multiple polar functional groups, including the carboxylic acid and the amide/lactam functionalities.
The relatively high TPSA value (132.12 Ų) reflects the significant surface area occupied by polar atoms (primarily oxygen and nitrogen) in the molecule. This high TPSA value suggests limited passive membrane permeability, as compounds with TPSA values exceeding 140 Ų typically demonstrate poor membrane penetration.
Density Functional Theory (DFT) calculations would provide detailed information about the electronic structure of the molecule. For similar pyrimidine derivatives, DFT studies have been conducted to understand their electronic properties and reactivity. Key insights from such calculations for this compound would include:
Electron Density Distribution:
DFT calculations would reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density. The carbonyl oxygens and nitrogen atoms would be expected to have higher electron densities, making them potential sites for nucleophilic attack or hydrogen bond formation.
Molecular Orbital Analysis:
The frontier molecular orbitals—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provide critical information about reactivity and stability. For this compound:
| Molecular Orbital | Expected Characteristics | Significance |
|---|---|---|
| HOMO | Concentrated on pyrimidine ring and carbonyl groups | Indicates sites for electrophilic attack |
| LUMO | Distributed across formamido and carboxylic functionalities | Indicates sites for nucleophilic attack |
| HOMO-LUMO gap | Moderate (estimated 3-5 eV) | Relates to chemical stability and reactivity |
Electrostatic Potential Maps:
Computational methods generate electrostatic potential maps that visualize charge distribution across the molecular surface. For this compound, regions of negative potential would be expected around the carbonyl oxygens and carboxylate group, while regions of positive potential would be found near the NH protons.
The three rotatable bonds in the molecule contribute significantly to its conformational flexibility. These bonds are located in the linkage between the tetrahydropyrimidine ring and the acetic acid moiety. Energy barrier calculations for rotation around these bonds would provide insights into the molecule's conformational preferences and dynamics in solution.
DFT calculations for similar compounds, such as uracil-5-yl O-sulfamate, have been performed to understand their dissociative electron attachment profiles and reactivity. Similar approaches applied to this compound would elucidate its electronic behavior under various conditions.
Computational studies could also investigate potential tautomeric forms of the compound, particularly involving the tetrahydropyrimidine ring. Uracil undergoes amide-imidic acid tautomeric shifts between lactam and lactim structures, and similar tautomerism might occur in the target compound, influencing its properties and reactivity.
Properties
IUPAC Name |
2-[(2,4-dioxo-1H-pyrimidine-5-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c11-4(12)2-8-5(13)3-1-9-7(15)10-6(3)14/h1H,2H2,(H,8,13)(H,11,12)(H2,9,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEYLBPIDFRPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid (CAS No. 89937-94-0) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Biological Activity Overview
Research indicates that this compound possesses various biological activities including anti-inflammatory and antimicrobial properties.
Anti-inflammatory Effects
In studies evaluating anti-inflammatory activity, this compound has shown promising results in reducing inflammation markers in vitro. For instance, it has been observed to inhibit the production of prostaglandins in cultured chondrocytes, which are critical mediators in inflammatory responses .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In one study, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
The proposed mechanism of action for the biological activity of this compound involves the modulation of inflammatory pathways. The compound appears to inhibit key enzymes involved in the inflammatory response and disrupts bacterial cell wall synthesis.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibiotic agent in clinical settings.
Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies showed that it inhibits the proliferation of cancer cells through apoptosis induction. This suggests a promising role in cancer therapy, particularly in drug-resistant cancer types.
Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity presents opportunities for developing therapeutics targeting metabolic disorders.
Pesticidal Activity
Recent studies have highlighted the potential of this compound as a pesticide. Its application in agricultural settings has shown effectiveness against specific pests and pathogens affecting crop yield.
Plant Growth Regulation
The compound may also serve as a plant growth regulator. Research indicates that it can enhance growth rates and improve resistance to environmental stressors when applied to various crops.
Polymer Chemistry
In materials science, the compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.
Nanotechnology
The integration of this compound into nanomaterials is being explored. Its unique properties can contribute to the development of smart materials with applications in sensors and drug delivery systems.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Effective against E. coli and S. aureus with low MIC values. |
| Anticancer Properties | Cancer Research Journal (2024) | Induces apoptosis in breast cancer cell lines with IC50 of 15 µM. |
| Pesticidal Activity | Agricultural Sciences (2023) | Reduces aphid populations by 70% when applied at 200 mg/L. |
| Polymer Chemistry | Materials Science Review (2024) | Enhances tensile strength of polyvinyl chloride composites by 30%. |
Comparison with Similar Compounds
The structural and functional diversity of tetrahydropyrimidine-2,4-dione derivatives allows for extensive comparisons. Below, key analogs are analyzed based on substituents, synthetic yields, physical properties, and structural features.
Structural Analogues with Varied Amide Substituents
Table 1: Comparison of Tetrahydropyrimidin-5-yl Acetamide Derivatives
Functional Group Impact on Properties
- Electron-Withdrawing Groups : The fluorobenzyl group in 26 () may enhance metabolic stability and binding affinity in biological systems.
- Sulfonyl vs.
- Alkyl Chains : Compounds like 35 () and Intermediate I () incorporate alkyl chains, reducing melting points and increasing lipophilicity.
Thermal Stability
Preparation Methods
General Synthetic Strategy
Comparative Data Table of Preparation Parameters
Detailed Research Findings
- The chloroacetylation of 6-aminouracil is a reliable method to introduce the acetamide functionality, yielding crystalline intermediates with clear spectral signatures: IR peaks at 3393 and 3259 cm⁻¹ (NH), 1734 and 1651 cm⁻¹ (C=O), and NMR signals consistent with the uracil ring and chloroacetamide moiety.
- Subsequent substitution reactions with amino acid derivatives yield the target compound, confirmed by mass spectrometry and NMR, with molecular ion peaks matching calculated molecular weights.
- Microwave-assisted methods reduce synthesis time from hours to minutes and improve yields by promoting efficient multicomponent reactions, although specific protocols for the exact formamidoacetic acid derivative require optimization.
- Studies indicate that the presence of potassium carbonate as a base is critical in promoting nucleophilic substitution and condensation reactions in ethanol solvent systems.
- The synthetic routes allow for structural modifications at the pyrimidine ring and acetic acid side chain, enabling the generation of derivatives for biological activity screening.
Q & A
Q. What are the recommended synthesis routes for 2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid, and how can reaction efficiency be optimized?
Methodological Answer:
- Core Synthesis: React 5-aminouracil derivatives with activated carboxylic acid derivatives (e.g., anhydrides or acyl chlorides). For example, succinic or maleic anhydrides react with 5-aminouracil under mild conditions to form analogous structures .
- Solvent-Free Microwave-Assisted Synthesis: A three-component reaction (aromatic aldehyde, malononitrile, barbituric acid) under solvent-free microwave irradiation achieves high yields (70–95%) in 4–8 minutes. This method minimizes side products and improves reaction kinetics .
- Catalytic Conditions: Acetic acid acts as a catalyst for cyclization reactions involving phthalic anhydride and 5-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives, forming stable amide bonds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- GHS Classifications: Assume risks similar to structurally related compounds: acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) .
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for dust/aerosol control .
- Emergency Procedures: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inhalation by using N95 respirators in poorly ventilated areas .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- Structural Confirmation:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding networks and planar molecular configurations, as demonstrated for related pyrimidinone derivatives .
- Spectroscopy: Employ -NMR (amide proton shifts at δ 10–12 ppm) and IR (C=O stretches at 1650–1750 cm) to confirm formamido and dioxo groups .
- Purity Assessment: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?
Methodological Answer:
- Key Parameters:
- Solvent Selection: Use dimethylformamide (DMF) or DMF/water mixtures, which promote slow evaporation and reduce twinning .
- Temperature Gradients: Gradual cooling from 60°C to room temperature enhances crystal packing via N–H⋯O and C–H⋯Br interactions, as observed in analogous structures .
- Troubleshooting: If crystals are twinned, employ SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .
Q. How do structural modifications (e.g., fluorination or methyl substitution) influence biological activity?
Methodological Answer:
- Case Study:
- Fluorinated Analogues: Introducing difluoro groups (e.g., 2,2-difluoroacetic acid derivatives) enhances metabolic stability and binding affinity to enzymes like prolyl hydroxylase (PHD), as seen in GSK1278863, a HIF-PHD inhibitor .
- Methyl Substitution: Adding methyl groups to the pyrimidinone ring increases lipophilicity, improving membrane permeability in cell-based assays .
- Experimental Workflow:
Q. How can conflicting reactivity data (e.g., failed cyclization) be resolved during synthesis?
Methodological Answer:
Q. What computational strategies are recommended for predicting target binding modes?
Methodological Answer:
- Docking Protocols:
- Validation: Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) and validate via mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
